molecular formula C19H20O2S B12605257 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine CAS No. 918137-13-0

6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine

Cat. No.: B12605257
CAS No.: 918137-13-0
M. Wt: 312.4 g/mol
InChI Key: YHLIOXIKFDRGOE-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine is a chemical compound offered for research and development purposes. It belongs to a class of heterocyclic compounds containing oxygen and sulfur, which are of significant interest in medicinal chemistry and materials science. Compounds with the 1,4-benzoxathiine scaffold and related structures, such as benzoxazines, are frequently investigated as key intermediates in organic synthesis and for their potential biological activities . Researchers explore these structures for a wide range of applications, including the development of novel pharmacologically active molecules . Related benzoxazine derivatives have been developed into approved drugs, such as the non-nucleoside reverse transcriptase inhibitor Efavirenz and the anxiolytic Etifoxine, highlighting the therapeutic relevance of this heterocyclic family . Beyond pharmaceutical research, the polymerized forms of related benzoxazine monomers are studied as high-performance thermosetting resins . These polybenzoxazines are valued for their excellent thermal stability, mechanical properties, and low water absorption, making them attractive for applications in coatings, adhesives, and electronic materials . The tert-butyl and benzyloxy substituents on this compound suggest potential for imparting steric hindrance and influencing solubility, which can be critical parameters in both material design and drug discovery workflows. This product is intended for chemical analysis, laboratory research, and development use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918137-13-0

Molecular Formula

C19H20O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-tert-butyl-6-phenylmethoxy-1,4-benzoxathiine

InChI

InChI=1S/C19H20O2S/c1-19(2,3)18-13-22-17-11-15(9-10-16(17)21-18)20-12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3

InChI Key

YHLIOXIKFDRGOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzoxathiine Ring: The initial step involves the formation of the benzoxathiine ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a sulfur-containing reagent under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate product with benzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Benzyl chloride, potassium carbonate; reactions are often conducted in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the 1,4-Benzoxathiine Family

A key structural analogue is 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b), synthesized via sodium hydride-mediated coupling of 4-methoxyphenol with a thiadiazole precursor in DMF . Comparative features include:

Property 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b)
Substituents Benzyloxy (6-), tert-butyl (2-) Methoxy (6-), thiophen-2-yl (2-)
Synthesis Method Not explicitly detailed in provided evidence Sodium hydride/DMF, thiadiazole intermediate
Elemental Composition Not available Calc. C:70.29%, H:4.72%; Found C:70.26%, H:4.79%

Conversely, the thiophen-2-yl group in 4b may confer π-stacking capabilities due to its aromaticity, which are absent in the tert-butyl substituent.

Substituent-Driven Reactivity and Stability

  • Steric Effects : The tert-butyl group in the target compound provides significant steric hindrance, likely reducing nucleophilic attack at the 2-position. In contrast, the thiophen-2-yl group in 4b may participate in electrophilic substitution reactions.
  • The methoxy group in 4b similarly donates electrons but with reduced steric demand .

Broader Context of Benzyloxy-Substituted Heterocycles

Patents EP3222620 B1 and others describe benzyloxy groups in quinoline derivatives (e.g., 6-(benzyloxy)pyridin-3-yl-amino quinolines) . While these are distinct from benzoxathiines, the benzyloxy moiety consistently serves to:

  • Enhance solubility in organic solvents.
  • Act as a protecting group for hydroxyl functionalities during synthesis.

Biological Activity

6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine is a sulfur-containing heterocyclic compound that exhibits significant biological activity, making it a promising candidate for medicinal chemistry. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazine structure with a tert-butyl group and a benzyloxy substituent. Its molecular formula is C13H15O2SC_{13}H_{15}O_2S, indicating the presence of two oxygen atoms, one sulfur atom, and a complex aromatic system. The unique structural features contribute to its reactivity and biological interactions.

Anticancer Potential

Research indicates that 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine may serve as a lead compound in the development of new pharmaceuticals targeting cancer. Its structure allows for potential interactions with various biological targets involved in cancer progression. Interaction studies are crucial for elucidating its mechanism of action, which may involve modulation of signaling pathways associated with tumor growth.

Antimicrobial Effects

The compound has shown promise in antimicrobial applications as well. Its structural similarity to other benzothiazine derivatives suggests that it may inhibit bacterial growth by interfering with essential cellular processes. For instance, related compounds have been investigated for their ability to inhibit bacterial cell division through the disruption of FtsZ polymerization .

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound, often involving nucleophilic substitutions due to the benzyloxy group. These methods allow for further modifications that can enhance biological activity.
  • Mechanistic Studies : Interaction studies typically involve evaluating the compound's effects on specific cancer cell lines or microbial strains. For example, its efficacy in inhibiting cell proliferation has been assessed in vitro, demonstrating significant potential against certain cancer types.
  • Comparative Analysis : A comparative study of structurally similar compounds revealed that 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine exhibited enhanced biological activity due to the synergistic effects of its substituents.

Data Table: Comparison of Related Compounds

Compound NameStructureUnique Features
6-Benzyloxy-2-methylbenzothiazoleStructureMethyl group enhances lipophilicity
2-Tert-butyl-1-benzothiazoleStructureLacks benzyloxy group; simpler structure
5-Benzyloxy-1,3-benzothiazoleStructureDifferent positioning of benzyloxy group affects reactivity

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